2-(4-Isopropoxybenzoyl)oxazole
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Overview
Description
2-(4-Isopropoxybenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO3 . It is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, is a complex and intriguing branch of organic chemistry . The most broadly researched and reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of 2-(4-Isopropoxybenzoyl)oxazole consists of a five-membered ring with one oxygen atom and a nitrogen atom . The molecular weight of this compound is 231.25 .Chemical Reactions Analysis
Oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, undergo various chemical reactions. The chemistry of heterocyclic compounds like oxazoles is of equal interest for its theoretical implications, for the diversity of its synthetic procedures, and for the physiological and industrial significance of heterocycles .Scientific Research Applications
Oxazole-Based Medicinal Chemistry
Oxazole compounds, including 2-(4-Isopropoxybenzoyl)oxazole, have versatile biological activities due to their ability to bind with various enzymes and receptors via non-covalent interactions. They have been extensively researched in medicinal chemistry, particularly for their antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, and antioxidative properties (Zhang, Zhao, & Zhou, 2018).
Applications in Organic Synthesis and Catalysis
2-(4-Isopropoxybenzoyl)oxazole is involved in organic synthesis processes like [3 + 2] annulation, forming oxazole rings. Gold-catalyzed oxidation strategies often use oxazole intermediates, which are critical in developing novel methods for organic synthesis (Luo, Ji, Li, & Zhang, 2012).
Antiprotozoal Activity
Some derivatives of oxazole, such as 2-amino-4-phenyloxazole, have demonstrated significant in vitro antiprotozoal activity against pathogens like Giardia lamblia and Trichomonas vaginalis, indicating potential therapeutic applications (Carballo et al., 2017).
Coordination Chemistry and Photochemistry
Oxazole compounds play a role in coordination chemistry and photochemistry, being used as ligands in transition metal-catalyzed reactions and in photoresists for imaging systems, respectively. Their structural versatility allows for varied applications in these fields (Gómez, Muller, & Rocamora, 1999; Ito, Ikeda, & Ichimura, 1993).
Role in Anticonvulsant Agents
Oxazole derivatives have been synthesized and evaluated as potential anticonvulsant agents. Their structure-activity relationships in this domain offer insights into new therapeutic options for treating convulsions (Wei, Wu, Sun, Chai, & Quan, 2010).
Future Directions
Oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . The increasing importance of oxazoles in the field of medicinal chemistry suggests promising future directions for the development of new chemical entities with potential anti-infective activity .
properties
IUPAC Name |
1,3-oxazol-2-yl-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(2)17-11-5-3-10(4-6-11)12(15)13-14-7-8-16-13/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHDJKULAXYJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642089 |
Source
|
Record name | (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxybenzoyl)oxazole | |
CAS RN |
898760-01-5 |
Source
|
Record name | (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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